molecular formula C13H19NO3 B1350158 2-(3,4,5-Trimethoxyphenyl)pyrrolidine CAS No. 383127-12-6

2-(3,4,5-Trimethoxyphenyl)pyrrolidine

Cat. No.: B1350158
CAS No.: 383127-12-6
M. Wt: 237.29 g/mol
InChI Key: QLDDZYNMMJOGJY-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its electron-rich properties, making it a valuable core in many biologically active molecules .

Biochemical Analysis

Biochemical Properties

2-(3,4,5-Trimethoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit Taq polymerase and telomerase, which are crucial for DNA replication and maintenance . Additionally, it triggers caspase activation through a possible oxidative mechanism and down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, inhibiting ERKs phosphorylation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit tubulin polymerization, which is essential for maintaining cell structure and division . Furthermore, it down-regulates ERK2 protein and inhibits ERKs phosphorylation, impacting cell signaling pathways . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits Taq polymerase and telomerase, enzymes critical for DNA replication . Additionally, it triggers caspase activation, leading to programmed cell death, and down-regulates ERK2 protein, inhibiting ERKs phosphorylation . These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains potent cytotoxic activities over time, with IC50 values significantly lower than those of colchicine . These findings suggest that the compound remains effective over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibiting tubulin polymerization and down-regulating ERK2 protein . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it inhibits Taq polymerase and telomerase, enzymes involved in DNA replication . Additionally, it triggers caspase activation, affecting cellular metabolism and programmed cell death . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that it effectively targets specific cellular compartments, enhancing its therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it localizes to the nucleus, where it inhibits Taq polymerase and telomerase, affecting DNA replication . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups .

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)pyrrolidine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic benefits .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDZYNMMJOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378081
Record name 2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-12-6
Record name 2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions the formation of cis-3-isopropenyl-1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine (compound IIa) as a rearrangement product. What was the significance of correctly identifying this compound?

A1: Prior to this research, compound IIa was incorrectly assigned as a methylene derivative. By employing various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry, the researchers were able to correctly identify the structure of IIa as cis-3-isopropenyl-1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine []. This accurate identification was crucial for understanding the mechanism of the Stevens rearrangement reaction involving 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts. The revised structure provides valuable insight into the reaction pathway and helps predict potential products in similar rearrangement reactions.

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